N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a 1,4-oxathiine ring, which is a six-membered ring containing both oxygen and sulfur atoms. The presence of the dichlorophenyl and phenyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloroaniline with phenylacetic acid derivatives in the presence of a cyclizing agent. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the oxathiine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful for further applications.
Scientific Research Applications
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-3-(2,6-dichlorophenyl)-2-propyl-1,2-thiazetidine-4-carboxylate 1,1-dioxide
- (3aS,6aS)-3-(2,6-Dichlorophenyl)-3a,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide
Uniqueness
N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific combination of the oxathiine ring with dichlorophenyl and phenyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H13Cl2NO4S |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO4S/c18-12-7-4-8-13(19)14(12)20-17(21)15-16(11-5-2-1-3-6-11)25(22,23)10-9-24-15/h1-8H,9-10H2,(H,20,21) |
InChI Key |
ZVEXVJMRMOTGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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